AS2541019
CAS No.: 2098906-98-8
Cat. No.: VC0519447
Molecular Formula: C26H33F2N7O3
Molecular Weight: 529.59
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098906-98-8 |
---|---|
Molecular Formula | C26H33F2N7O3 |
Molecular Weight | 529.59 |
IUPAC Name | N-(trans-4-((6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-2-morpholinopyrimidin-4-yl)oxy)cyclohexyl)-2-(dimethylamino)acetamide |
Standard InChI | InChI=1S/C26H33F2N7O3/c1-33(2)16-22(36)29-17-7-9-18(10-8-17)38-23-15-21(31-26(32-23)34-11-13-37-14-12-34)35-20-6-4-3-5-19(20)30-25(35)24(27)28/h3-6,15,17-18,24H,7-14,16H2,1-2H3,(H,29,36)/t17-,18- |
Standard InChI Key | IEXOUJYSSRXBPJ-IYARVYRRSA-N |
SMILES | O=C(N[C@H]1CC[C@H](OC2=NC(N3CCOCC3)=NC(N4C(C(F)F)=NC5=CC=CC=C45)=C2)CC1)CN(C)C |
Appearance | Solid powder |
Introduction
Chemical Characteristics and Properties
AS2541019 is characterized by specific chemical properties that contribute to its biological activity and pharmaceutical potential. The compound has been synthesized and studied for its selective inhibitory effects on the PI3Kδ pathway.
Basic Chemical Information
AS2541019 possesses the following key chemical characteristics:
Property | Value |
---|---|
CAS Number | 2098906-98-8 |
Molecular Formula | C26H33F2N7O3 |
Molecular Weight | 529.58 |
These structural properties contribute to the compound's ability to selectively target and inhibit the PI3Kδ enzyme with high specificity .
Physical Properties
The physical characteristics of AS2541019 influence its pharmacokinetic profile and biological activity. While comprehensive data on all physical properties is still emerging, current research has established certain key parameters that influence its application in experimental and potential therapeutic settings.
Mechanism of Action
AS2541019 functions through specific molecular pathways that result in its immunomodulatory effects, particularly targeting B cell-mediated immune responses.
Target Specificity
AS2541019 is a selective inhibitor of Phosphatidylinositol-3-kinase p110δ (PI3Kδ), a lipid kinase that plays a crucial role in B cell signaling pathways . PI3Kδ is predominantly expressed in leukocytes and is a key mediator of B cell activation, proliferation, and antibody production. The selectivity of AS2541019 for the δ isoform of PI3K allows for targeted immunosuppression without significantly affecting other physiological processes mediated by different PI3K isoforms .
Effects on B Cell Function
Research has demonstrated that AS2541019 effectively prevents B cell activation and proliferation through its inhibition of the PI3Kδ pathway . This inhibition disrupts critical signaling cascades required for B cell function, ultimately leading to suppressed antibody production. In vitro studies have shown that AS2541019 significantly impairs B cell activation markers and proliferative responses to various stimuli, confirming its mechanism of action at the cellular level .
Preclinical Research Findings
Extensive preclinical studies have established the efficacy of AS2541019 in various experimental models, providing valuable insights into its potential therapeutic applications.
Effects on Antibody Production
AS2541019 has demonstrated significant inhibitory effects on antibody production in multiple preclinical models:
Study Type | Model | Key Findings |
---|---|---|
In vitro | B cell cultures | Prevented B cell activation and proliferation |
In vivo | Rodent models | Inhibited both T-dependent and T-independent de novo antibody production in peripheral blood |
In vivo | Cynomolgus monkeys | Inhibited MHC class II expression on peripheral B cells and anti-tetanus toxoid antibody production |
These findings collectively establish AS2541019 as a potent inhibitor of antibody production through its effects on B cell immunity .
Transplantation Models
The efficacy of AS2541019 has been particularly evident in transplantation models, where it has shown promise in preventing antibody-mediated rejection:
Rat Cardiac Allotransplant Model
In an ACI-to-Lewis rat cardiac allotransplant model, concomitant administration of AS2541019 with tacrolimus and mycophenolate mofetil (MMF) effectively inhibited de novo donor-specific antibody (DSA) production. This combination therapy approach suggests potential synergistic effects when AS2541019 is used alongside conventional immunosuppressive agents .
Cynomolgus Monkey Renal Allotransplant Model
To better predict efficacy in clinical settings, researchers evaluated AS2541019 in a non-human primate model. In cynomolgus monkey renal allotransplant studies, the compound significantly inhibited:
-
B cell proliferation
-
Major histocompatibility complex (MHC) class II expression on B cells
-
De novo donor-specific antibody production when administered with tacrolimus and MMF
Xenotransplantation Model
In a hamster to rat concordant xenotransplant model, AS2541019 significantly prolonged graft survival time by inhibiting xenoreactive antibody production. This finding extends the potential applications of AS2541019 beyond allotransplantation to xenotransplantation, which represents a frontier in addressing organ shortage issues .
Comparative Analysis with Other PI3K Inhibitors
AS2541019 belongs to a broader class of PI3K inhibitors, but its selective activity against the δ isoform distinguishes it from pan-PI3K inhibitors and provides certain advantages in the context of immunomodulation.
Selectivity Profile
The selective nature of AS2541019 for PI3Kδ allows for targeted inhibition of B cell function while potentially minimizing off-target effects that might occur with less selective PI3K inhibitors. This selectivity profile is particularly valuable in the context of transplantation medicine, where precise immunomodulation is critical to balance efficacy against adverse effects .
Quantity | Price Range (Approximate) |
---|---|
25 mg | €1,444 - €1,522 |
50 mg | €1,882 |
100 mg | €2,375 - €17,500 |
This availability supports ongoing research efforts to better understand and potentially expand the applications of AS2541019 .
Future Research Directions and Challenges
While current findings demonstrate the promising potential of AS2541019, several areas warrant further investigation to fully realize its therapeutic potential.
Clinical Translation
Translating the preclinical success of AS2541019 to clinical settings represents a critical next step. Human studies will be necessary to establish safety profiles, optimal dosing regimens, and efficacy in preventing antibody-mediated rejection in transplant recipients. The positive results from non-human primate models provide encouraging support for clinical translation .
Long-term Effects
Evaluating the long-term effects of PI3Kδ inhibition on immune function remains an important consideration. While selective inhibition of the δ isoform offers advantages over broader PI3K inhibition, comprehensive assessment of the impact on protective immunity and potential adverse effects will be essential for clinical application .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume